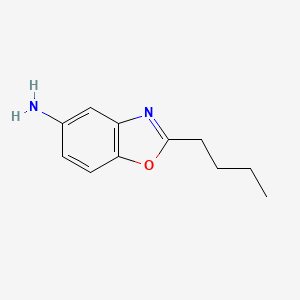

2-Butyl-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

Benzoxazole derivatives, including 2-Butyl-1,3-benzoxazol-5-amine, can be synthesized using 2-aminophenol as a precursor . The synthesis involves reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 2-Butyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with a butyl group and an amine group attached . The benzoxazole ring is a bicyclic structure that includes a benzene ring fused to an oxazole ring .Chemical Reactions Analysis

As a derivative of benzoxazole, 2-Butyl-1,3-benzoxazol-5-amine may participate in various chemical reactions. Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They can react with a variety of substrates and can be functionalized to offer several biological activities .Physical And Chemical Properties Analysis

2-Butyl-1,3-benzoxazol-5-amine has a molecular weight of 190.24 . It is a liquid at room temperature . Its boiling point is 155°C at 0.4mBar .Applications De Recherche Scientifique

Chemical Building Block

2-Butyl-1,3-benzoxazol-5-amine can serve as a building block in the synthesis of various complex molecules. It can be used in the development of new compounds with potential applications in various fields .

Research and Development

This compound can be used in academic and industrial research. Scientists can study its properties and reactions with other compounds to expand our understanding of chemistry .

Catalyst in Oxidative Amination

A study has shown that benzoxazoles can be used as catalysts in the direct oxidative amination process. This reaction proceeds smoothly at room temperature and gives desirable 2-aminobenzoxazoles with good to excellent yields .

Optical Brightener

Compounds similar to 2-Butyl-1,3-benzoxazol-5-amine, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, have been used as optical brighteners. These compounds can convert UV light into visible light .

Fluorescent Brightener

In addition to being an optical brightener, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Detection of Thin-Film Electrical Contact Lubricants

Another application of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound similar to 2-Butyl-1,3-benzoxazol-5-amine, is in the detection of the presence of thin-film electrical contact lubricants .

Safety and Hazards

Orientations Futures

While specific future directions for 2-Butyl-1,3-benzoxazol-5-amine were not found in the retrieved papers, benzoxazole derivatives are a subject of ongoing research due to their diverse therapeutic potential . They are being extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and potential applications of 2-Butyl-1,3-benzoxazol-5-amine and other benzoxazole derivatives.

Propriétés

IUPAC Name |

2-butyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQBYWFIUBHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377411 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-91-7 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)